molecular formula C8H9NO3 B3142002 Methyl 6-methylnicotinate 1-oxide CAS No. 49668-89-5

Methyl 6-methylnicotinate 1-oxide

Cat. No. B3142002
Key on ui cas rn: 49668-89-5
M. Wt: 167.16 g/mol
InChI Key: SYCFWXZXGFFKHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07727997B2

Procedure details

To a solution of methyl 6-methylnicotinate (6.05 g) in methylene chloride (100 mL) was added m-chloroperbenzoic acid (77%, 13.5 g). The reaction mixture was stirred at room temperature for 2 h and then diluted with chloroform (100 mL). The mixture was washed successively with aqueous sodium sulfite, saturated sodium bicarbonate, and brine. The organic later was then dried (sodium sulfate), filtered, and concentrated under reduced pressure to provide 6.21 g of methyl 6-methylnicotinate 1-oxide. A solution of methyl 6-methylnicotinate 1-oxide (4.35 g) in acetic anhydride (50 mL) was heated at 120° C. for 2 h and then concentrated under reduced pressure. Purification by flash column chromatography (silica gel, 1:2 to 3:5 ethyl acetate/hexanes) provided 3.3 g of the title compound: 3H NMR (300 MHz, CDCl3) δ 9.18, 8.31, 7.44, 5.29, 3.96, 2.19.
Quantity
6.05 g
Type
reactant
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][N:3]=1.ClC1C=CC=C(C(OO)=[O:20])C=1>C(Cl)Cl.C(Cl)(Cl)Cl>[CH3:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][N+:3]=1[O-:20]

Inputs

Step One
Name
Quantity
6.05 g
Type
reactant
Smiles
CC1=NC=C(C(=O)OC)C=C1
Name
Quantity
13.5 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The mixture was washed successively with aqueous sodium sulfite, saturated sodium bicarbonate, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic later was then dried (sodium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1=[N+](C=C(C(=O)OC)C=C1)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 6.21 g
YIELD: CALCULATEDPERCENTYIELD 92.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.